Methyl 4-hydroxy-3,5-diiodobenzoate
Overview
Description
“Methyl 4-hydroxy-3,5-diiodobenzoate” is a chemical compound with the molecular formula C8H6I2O3 . It is soluble in alcohol and ether, and slightly soluble in water .
Molecular Structure Analysis
The molecular weight of “Methyl 4-hydroxy-3,5-diiodobenzoate” is 403.94 . The InChI key is MBNGCRHTBSWFLS-UHFFFAOYSA-N . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Physical And Chemical Properties Analysis
“Methyl 4-hydroxy-3,5-diiodobenzoate” is a white to light yellow powder or crystals . It has a molecular weight of 403.94 . It is soluble in alcohol and ether, and slightly soluble in water . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
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Chemical Reagent : “Methyl 4-hydroxy-3,5-diiodobenzoate” is a chemical reagent, which means it is primarily used in chemical reactions to produce other chemicals .
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Organic Synthesis : This compound could potentially be used in organic synthesis, which involves the construction of organic molecules through chemical reactions .
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Biochemistry : In the field of biochemistry, this compound could be used to study biological processes .
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Pharmaceutical Research : It could also be used in pharmaceutical research for drug development .
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Laccase-catalysed Iodide Oxidation : One specific application mentioned is in the scheme of laccase-catalysed iodide oxidation .
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Chemical Reagent : “Methyl 4-hydroxy-3,5-diiodobenzoate” is a chemical reagent, which means it is primarily used in chemical reactions to produce other chemicals .
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Organic Synthesis : This compound could potentially be used in organic synthesis, which involves the construction of organic molecules through chemical reactions .
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Biochemistry : In the field of biochemistry, this compound could be used to study biological processes .
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Pharmaceutical Research : It could also be used in pharmaceutical research for drug development .
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Laccase-catalysed Iodide Oxidation : One specific application mentioned is in the scheme of laccase-catalysed iodide oxidation .
Safety And Hazards
“Methyl 4-hydroxy-3,5-diiodobenzoate” is classified with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
properties
IUPAC Name |
methyl 4-hydroxy-3,5-diiodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGCRHTBSWFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480456 | |
Record name | Methyl 4-hydroxy-3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-3,5-diiodobenzoate | |
CAS RN |
3337-66-4 | |
Record name | Methyl 4-hydroxy-3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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